molecular formula C14H19NNa3O17S2+ B13142285 Heparindisaccharidei-atrisodiumsalt

Heparindisaccharidei-atrisodiumsalt

Cat. No.: B13142285
M. Wt: 606.4 g/mol
InChI Key: WRWNGZNBPYOKPM-NYNVPWSXSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heparin disaccharide I-A trisodium salt (CAS 136098-00-5) is a structurally defined unit derived from heparin, a glycosaminoglycan (GAG) with critical roles in anticoagulation and cellular signaling. This disaccharide consists of a glucuronic acid (GlcA) and an N-acetylglucosamine (GlcNAc) residue linked via a β1→4 glycosidic bond. Unlike full-length heparin, disaccharide I-A lacks sulfation, making it a key reference compound for studying heparin biosynthesis, protein interactions, and structural-functional relationships . Its trisodium salt form enhances solubility and stability, facilitating its use in biochemical assays and biomaterial engineering .

Properties

Molecular Formula

C14H19NNa3O17S2+

Molecular Weight

606.4 g/mol

IUPAC Name

trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylate

InChI

InChI=1S/C14H21NO17S2.3Na/c1-4(16)15-8-9(18)11(7(29-13(8)21)3-28-33(22,23)24)31-14-10(32-34(25,26)27)5(17)2-6(30-14)12(19)20;;;/h2,5,7-11,13-14,17-18,21H,3H2,1H3,(H,15,16)(H,19,20)(H,22,23,24)(H,25,26,27);;;/q;3*+1/p-2/t5-,7+,8+,9+,10+,11+,13?,14-;;;/m0.../s1

InChI Key

WRWNGZNBPYOKPM-NYNVPWSXSA-L

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)COS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H](C=C(O2)C(=O)[O-])O)OS(=O)(=O)O)O.[Na+].[Na+].[Na+]

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)[O-])OC2C(C(C=C(O2)C(=O)[O-])O)OS(=O)(=O)O)O.[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Heparindisaccharidei-atrisodiumsalt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and periodate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Sulfation reactions often involve reagents like sulfur trioxide-pyridine complex.

Major Products: The major products formed from these reactions include various sulfated and desulfated derivatives of this compound, which have different biological activities and applications .

Scientific Research Applications

Heparindisaccharidei-atrisodiumsalt has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Structural and Sulfation Differences

Heparin disaccharides are classified based on sulfation patterns and uronic acid composition (GlcA or iduronic acid, IdoA). Below is a comparative table of disaccharide I-A with other common heparin-derived disaccharides:

Disaccharide CAS Number Structure (Uronic Acid → Hexosamine) Sulfation Sites Molecular Weight (Da) Key Features
I-A (Trisodium) 136098-00-5 GlcA → GlcNAc None ~700 (calculated) Unsulfated; used in baseline studies
II-A 136098-06-1 IdoA → GlcNAc None ~700 Unsulfated; differs in uronic acid
III-S 136098-03-8 IdoA2S → GlcNS6S 2-O (IdoA), 6-O (GlcN) ~800 Trisulfated; anticoagulant activity
IV-A 136098-07-2 GlcA → GlcNS6S 6-O (GlcN) ~750 High sulfation; binds growth factors
I-S (Tetrasodium) 136098-10-7 GlcA2S → GlcNS 2-O (GlcA) ~800 Anti-inflammatory; model for sulfation effects

Key Research Findings

  • Sulfation Impact on Charge and Function :

    • TriS (trisulfated disaccharide) has the highest charge density among heparin disaccharides, influencing its binding affinity to proteins like FGF2 .
    • NS6S (6-O-sulfated disaccharide) abundance (~31% in HS) remains stable during chitosan purification, while NS (unsulfated) levels fluctuate slightly due to processing losses .
  • Structural Modifications: O-hexanoylated heparin fragments (8 disaccharide units) show enhanced growth inhibition of pulmonary artery smooth muscle cells compared to native heparin, highlighting the role of hydrophobic modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.